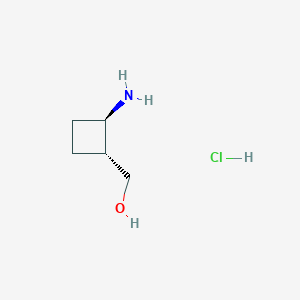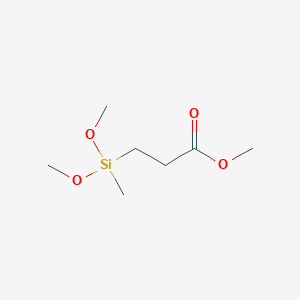
trans-(2-Aminocyclobutyl)methanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-(2-Aminocyclobutyl)methanol HCl, also known as ACBC, is a cyclic amino alcohol that has been gaining attention in scientific research due to its unique chemical structure and potential pharmacological properties. This molecule is synthesized through a multi-step process and has been studied for its potential use in various fields, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
Methanol's Role in Lipid Dynamics
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It accelerates isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) large unilamellar vesicle mixing, enhancing DMPC transfer and flip-flop kinetics. This effect suggests methanol's potential to influence membrane structure-function relationships, crucial for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Methanol in Methane Monooxygenase Activity
Research on the catalytic cycle of methane monooxygenase (MMO) from Methylococcus capsulatus (Bath) used methanol-related compounds as mechanistic probes. Hydroxylation of these probes elucidated the potential formation of radical intermediates in MMO's catalytic cycle, highlighting methanol's relevance in understanding enzymatic processes involved in methane oxidation (Liu et al., 1993).
Methanol in Fatty Acid Methyl Ester (FAME) Production
A study compared methanolic reagents with acidic and alkaline catalysts for preparing fatty acid methyl esters from ovine muscle, emphasizing conjugated linoleic acid (CLA). Methanol's role in this process underscores its importance in biofuel production and the analysis of lipid components in biological samples (Murrieta et al., 2003).
Methanol Synthesis from CO2 Hydrogenation
Insights into methanol synthesis from CO2 hydrogenation on Cu catalysts reveal a complex reaction network and the effects of H2O. Methanol synthesis from CO2 involves various intermediates, indicating methanol's central role in chemical and energy industries and the development of sustainable fuel production methods (Zhao et al., 2011).
Methanol in Photocyclodimerization Processes
A study on the photocyclodimerization of trans-4-styrylpyridines highlighted methanol's role in increasing the yield of specific dimer products. This research points to methanol's utility in facilitating chemical reactions that are relevant to the synthesis of complex organic compounds (Nakamura et al., 2011).
Propriétés
IUPAC Name |
[(1R,2R)-2-aminocyclobutyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVFGCHLQIVEY-UYXJWNHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)
![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)




![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)
![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)


